4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Description
Historical Context and Evolution of Pyrazolopyrazine Scaffolds in Academic Research
The journey of pyrazole-fused heterocycles in academic and industrial research has been marked by a continuous evolution of synthetic methodologies and an expanding scope of applications. Initially, the synthesis of pyrazolopyrimidine derivatives, a closely related class of compounds, paved the way for the exploration of other fused pyrazole (B372694) systems. enamine.netnih.gov These early efforts were primarily focused on creating analogues of purines, given their structural similarity, which led to the discovery of compounds with a wide array of biological activities. nih.gov
Over the decades, research has intensified, leading to the development of more sophisticated and efficient synthetic routes for pyrazolopyrazine cores. This has enabled a more systematic investigation of their structure-activity relationships (SAR). The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, for instance, is now recognized as a "privileged" structure in medicinal chemistry, forming the core of several commercially successful drugs. nih.govbiorxiv.org This success has spurred further investigation into related scaffolds like pyrazolo[1,5-a]pyrazines.
The Unique Structural Features of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid and its Research Utility
This compound is a molecule characterized by a fused pyrazole and pyrazine (B50134) ring system. Key functional groups, a chlorine atom at the 4-position and a carboxylic acid group at the 2-position, impart specific reactivity and potential for biological interactions. smolecule.com
The presence of the chlorine atom offers a site for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives. smolecule.com The carboxylic acid group provides a handle for forming amides or esters, further expanding the chemical space that can be explored. smolecule.com This versatility makes it a valuable building block in medicinal chemistry. Its rigid, planar structure, combined with the potential for hydrogen bonding and other non-covalent interactions, makes it an attractive candidate for targeting the active sites of enzymes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄ClN₃O₂ |
| Molecular Weight | 197.58 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
Note: The data in this table is computationally predicted.
Overview of Current Academic Research Trajectories for Similar Compounds
The broader family of pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines is the subject of intense academic and industrial research, with several key areas of focus:
Kinase Inhibition: A significant portion of research is dedicated to the development of these compounds as protein kinase inhibitors for cancer therapy. nih.govmdpi.com The pyrazolopyrimidine scaffold has been successfully incorporated into inhibitors of various kinases, including Tropomyosin receptor kinases (Trk). mdpi.com
Antiviral and Antimicrobial Agents: The structural similarity of these heterocycles to purines makes them promising candidates for the development of antiviral and antimicrobial drugs. rjpbcs.com
Materials Science: Beyond medicinal chemistry, the photophysical properties of pyrazolopyrimidine derivatives are being explored for applications in materials science, such as in the development of novel fluorophores. enamine.net
Scope and Objectives of Research on this compound
Given its structural features and the research trends for related compounds, the primary objectives for the investigation of this compound are centered on its potential as a scaffold in drug discovery. Preliminary research suggests its potential as an inhibitor of phosphoinositide-3 kinase (PI3K) and matrix metalloproteases (MMPs), both of which are significant targets in cancer therapy. smolecule.com
Future research will likely focus on:
The development of efficient and scalable synthetic routes to this compound and its derivatives.
A thorough investigation of its inhibitory activity against a panel of kinases and other relevant biological targets.
Elucidation of the structure-activity relationships to guide the design of more potent and selective analogues.
Structure
3D Structure
Properties
IUPAC Name |
4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-5-3-4(7(12)13)10-11(5)2-1-9-6/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNMROOTUZYRCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloropyrazolo 1,5 a Pyrazine 2 Carboxylic Acid
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid logically disconnects the target molecule into simpler, more readily available precursors. The primary disconnection points are typically at the bonds formed during the final ring closure and the introduction of key functional groups.
The pyrazolo[1,5-a]pyrazine (B3255129) core is a fused bicyclic N-heterocyclic system. A common and effective strategy for constructing such systems is the condensation of a suitably substituted aminopyrazole with a 1,3-bielectrophilic compound. nih.gov Therefore, a logical retrosynthetic approach for the target molecule would involve the disconnection of the pyrazine (B50134) ring.
This leads to two key precursors: a substituted 3-aminopyrazole (B16455) and a three-carbon electrophilic synthon. The carboxylic acid at the 2-position of the pyrazole (B372694) ring suggests that the starting aminopyrazole should already contain this functionality or a precursor to it, such as an ester or a nitrile group. The chloro-substituent at the 4-position of the pyrazine ring can be introduced either during the cyclization step or as a post-cyclization functionalization.
Key Precursors:
3-Amino-1H-pyrazole-2-carboxylic acid derivatives: These are crucial building blocks. The amino group serves as the nucleophile for the initial condensation, and the carboxylic acid (or its ester) is a key functional handle.
α,β-Unsaturated carbonyl compounds or their equivalents: These act as the three-carbon electrophilic partner in the condensation reaction to form the pyrazine ring. Examples include β-ketoesters, β-enaminones, and β-haloenones. nih.gov
Simple starting materials for multicomponent reactions: For more convergent approaches, precursors for in-situ generation of the pyrazole or pyrazine ring can be utilized, such as hydrazines, 1,3-dicarbonyl compounds, and α-haloketones. beilstein-journals.org
| Precursor Type | Specific Example (Hypothetical) | Role in Synthesis |
| Aminopyrazole | Ethyl 3-amino-1H-pyrazole-2-carboxylate | Provides the pyrazole core and the C2-carboxylic acid precursor. |
| 1,3-Bielectrophile | 1,1,3,3-Tetrachloroacetone | Provides the carbon backbone for the pyrazine ring and the chlorine atom. |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) or Phosphorus oxychloride (POCl3) | For post-cyclization chlorination of a pyrazolo[1,5-a]pyrazin-4-one intermediate. |
Development of Novel Synthetic Pathways
The quest for more efficient and versatile synthetic routes to this compound has led to the exploration of various novel methodologies.
Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and atom economy. distantreader.org For the synthesis of the pyrazolo[1,5-a]pyrazine scaffold, MCRs can be designed to assemble the core structure in a convergent manner.
A potential MCR approach could involve the reaction of a hydrazine (B178648), a β-ketonitrile, and an α-haloketone. nih.govnih.gov In this scenario, the hydrazine and β-ketonitrile would first react to form a 5-aminopyrazole in situ. This intermediate would then react with the α-haloketone to construct the pyrazine ring. The chloro- and carboxylic acid functionalities would either be present on the starting materials or introduced in subsequent steps. The advantage of MCRs lies in their modularity, allowing for the rapid generation of a library of analogs by varying the individual components. nih.govrsc.org
The construction of the fused pyrazolo[1,5-a]pyrazine ring system is the cornerstone of the synthesis. rsc.org A prevalent strategy involves the cyclocondensation of a 3-aminopyrazole with a suitable 1,3-dielectrophile. nih.gov For instance, the reaction of a 3-aminopyrazole-2-carboxylate ester with a chlorinated β-dicarbonyl compound or its equivalent can lead to the formation of the pyrazolo[1,5-a]pyrazinone ring system. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) can then install the chlorine atom at the 4-position. biorxiv.org
Another approach is the annulation of a pyrazole ring onto a pre-existing pyrazine scaffold, although this is less common. scispace.com The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, reaction temperature, and reaction time.
For condensation reactions leading to the pyrazolo[1,5-a]pyrazine core, catalysts such as acids (e.g., acetic acid) or bases (e.g., piperidine) are often employed to facilitate the reaction. rsc.org Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions and improve yields. nih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes.
In the case of chlorination, the choice of chlorinating agent and reaction conditions is critical to achieve regioselectivity and avoid unwanted side reactions. For instance, the conversion of a pyrazolo[1,5-a]pyrazin-4-one to the 4-chloro derivative is typically achieved using reagents like POCl₃ or oxalyl chloride. The temperature and reaction time must be carefully controlled to ensure complete conversion without decomposition of the product.
| Reaction Step | Catalyst/Reagent | Solvent | Temperature | Typical Yield Improvement |
| Cyclocondensation | Acetic Acid | Ethanol | Reflux | Moderate to Good |
| Cyclocondensation | Microwave Irradiation | DMF | 150 °C | Significant reduction in reaction time, often higher yields |
| Chlorination | POCl₃ | Toluene | Reflux | Good to Excellent |
Green Chemistry Principles and Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. cu.edu.eg For the synthesis of this compound, several green approaches can be considered.
One key aspect is the use of greener solvents. Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or ionic liquids can significantly improve the environmental profile of the synthesis. bme.hu Solvent-free reactions, where the reactants are mixed without a solvent, represent an even more sustainable option.
The use of catalysts, especially recyclable ones, is another cornerstone of green chemistry. Catalytic amounts of a substance can replace stoichiometric reagents, reducing waste. Furthermore, energy efficiency can be improved by employing methods like microwave-assisted synthesis, which often requires less energy and shorter reaction times compared to conventional heating. rsc.org Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a central concept in green chemistry. Multicomponent reactions are inherently more atom-economical than multi-step linear syntheses. researchgate.net
Palladium-Catalyzed Carbonylation Approaches for Pyrazolo[1,5-a]pyrazine Carboxylates
Palladium-catalyzed reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct carbonylation of a C-H bond at the 2-position of the pyrazolo[1,5-a]pyrazine core to introduce the carboxylic acid is a challenging transformation, palladium-catalyzed cross-coupling reactions offer a viable alternative.
A plausible strategy would involve the synthesis of a 2-halo-4-chloropyrazolo[1,5-a]pyrazine intermediate. This intermediate could then undergo a palladium-catalyzed carbonylation reaction. In this process, the halo-substituted pyrazolo[1,5-a]pyrazine is treated with carbon monoxide in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction would introduce a carbonyl group, which can then be hydrolyzed to the desired carboxylic acid.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be used to introduce a functional group at the 2-position that can be subsequently converted to a carboxylic acid. For example, coupling with a boronic acid ester or an organotin reagent bearing a protected carboxyl group, followed by deprotection, would yield the target molecule. Recent advances have also demonstrated the feasibility of palladium-catalyzed direct C-H functionalization on related pyrazolo[1,5-a]azine systems, which could potentially be adapted for the introduction of the carboxylic acid group or a precursor. rsc.org
Derivatization and Analog Development of 4 Chloropyrazolo 1,5 a Pyrazine 2 Carboxylic Acid
Strategies for Structural Modification of the Pyrazolo[1,5-a]pyrazine (B3255129) Core
The pyrazolo[1,5-a]pyrazine core is a versatile scaffold that allows for extensive structural modifications at multiple positions. mdpi.com Synthetic strategies are often adapted from the closely related and well-studied pyrazolo[1,5-a]pyrimidine (B1248293) nucleus. nih.govresearchgate.net Key approaches to modify the core structure focus on building the heterocyclic system from diverse precursors or functionalizing the pre-formed scaffold.
One of the primary methods for constructing the pyrazolo[1,5-a]pyrazine ring system is through cyclocondensation reactions . This strategy typically involves the reaction of a substituted aminopyrazole with a 1,3-biselectrophilic compound. mdpi.comnih.gov The choice of these starting materials allows for the introduction of various substituents at positions 2, 3, 5, 6, and 7 of the resulting bicyclic system. nih.gov
Transition metal-catalyzed cross-coupling reactions offer another powerful tool for derivatization. nih.gov Techniques such as Suzuki-Miyaura and Sonogashira couplings are employed to introduce aryl, heteroaryl, or alkynyl groups at specific positions of the heterocyclic core, provided a suitable handle like a halogen atom is present. nih.gov These methods significantly expand the accessible chemical space for creating novel analogs. nih.gov
Furthermore, multicomponent reactions (MCRs) have been developed for the efficient, one-pot synthesis of highly substituted pyrazolo[1,5-a]pyrimidine derivatives, a strategy that holds promise for the pyrazolo[1,5-a]pyrazine core as well. nih.govnih.gov MCRs are advantageous for their operational simplicity and ability to generate complex molecules from simple starting materials in a single step. nih.gov
| Strategy | Description | Key Features |
| Cyclocondensation | Reaction of an aminopyrazole with a 1,3-biselectrophile (e.g., malonic acid derivatives, β-diketones). mdpi.comnih.gov | Highly versatile for introducing diversity at multiple positions (2, 3, 5, 6, 7). nih.gov |
| Transition Metal Catalysis | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to form C-C bonds. nih.gov | Enables introduction of aryl and alkynyl groups, expanding structural diversity. nih.gov |
| C-H Activation | Direct functionalization of C-H bonds on the heterocyclic core using transition metals like copper or gold. nih.gov | Offers a more atom-economical route to complex structures by avoiding pre-functionalization. nih.gov |
| Multicomponent Reactions | One-pot reactions combining three or more starting materials to build the core structure. nih.gov | High efficiency and complexity generation; suitable for creating highly substituted analogs. nih.gov |
Exploration of Substituent Effects at the Pyrazine (B50134) Moiety
The substituents on the pyrazine portion of the 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid molecule play a critical role in modulating its properties. The chlorine atom at the C4-position is a key functional handle for introducing further diversity. smolecule.com
The primary reaction at the C4-position is nucleophilic aromatic substitution (SNAr) , where the electron-withdrawing nature of the fused pyrazole (B372694) ring and the pyrazine nitrogen atoms activate the chlorine atom for displacement by various nucleophiles. smolecule.com This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols, leading to diverse C4-substituted analogs. A reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate (B8463686) has been reported, which proceeds via the formation of a ylidene intermediate to yield pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. enamine.net
| Position | Substituent/Modification | Potential Impact |
| C4 | Nucleophilic substitution of -Cl with -OR, -NR2, -SR groups. smolecule.com | Modulates electronic properties, solubility, and hydrogen bonding capacity. |
| C6 | Introduction of alkyl or aryl groups. | Can influence steric interactions and lipophilicity. |
| General | Addition of electron-withdrawing groups (e.g., -CF3). mdpi.com | Can increase acidity of other protons and affect metabolic stability. |
| General | Addition of electron-donating groups (e.g., -OCH3). ekb.eg | Can increase electron density and alter reactivity in electrophilic reactions. |
Carboxylic Acid Functionalization and Esterification
The carboxylic acid group at the C2-position is a critical functional group that can be readily modified to produce a variety of derivatives, most commonly esters and amides. smolecule.com These modifications are essential for exploring structure-activity relationships and improving pharmacokinetic properties.
Amide bond formation is typically achieved by first activating the carboxylic acid. Standard coupling reagents such as propyl phosphonic anhydride (B1165640) (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), or dicyclohexylcarbodiimide (B1669883) (DCC) are used to form an active intermediate, which then reacts with a primary or secondary amine to yield the corresponding amide. rjpbcs.com The synthesis of various pyrazine-2-carboxylic acid amides has been accomplished through the condensation of the corresponding acid chloride with substituted anilines. mdpi.com
Esterification can be accomplished through several methods. The classical Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. google.com Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, which readily reacts with an alcohol. mdpi.com Modern dehydrative condensation reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can also facilitate ester formation under mild conditions. researchgate.netsci-hub.st For instance, pyrazine-2-carboxylic acid derivatives have been synthesized using Yamaguchi esterification, which involves forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride that subsequently reacts with an alcohol. researchgate.netresearchgate.net
| Reaction Type | Reagents & Conditions | Product |
| Amidation | Carboxylic Acid + Amine | Amide |
| 1. SOCl2 or (COCl)2 to form acid chloride. mdpi.com | ||
| 2. Coupling agents (EDCI, T3P, etc.). rjpbcs.com | ||
| Esterification | Carboxylic Acid + Alcohol | Ester |
| 1. Acid catalyst (e.g., H2SO4) (Fischer Esterification). google.com | ||
| 2. Dehydrating agents (DMTMM). sci-hub.st | ||
| 3. Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride). researchgate.netresearchgate.net | ||
| Hydrolysis | Ester + Base (e.g., NaOH) | Carboxylic Acid |
| Reaction of ethyl 4-hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylate with NaOH yields the corresponding carboxylic acid. google.com |
Development of Isosteres and Bioisosteres of this compound
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties while maintaining or improving the desired biological activity. estranky.sk This approach can be applied to both the carboxylic acid functional group and the heterocyclic core of the title compound.
The carboxylic acid moiety is often replaced with other acidic functional groups to modulate acidity (pKa), lipophilicity, and metabolic stability. nih.gov Common carboxylic acid bioisosteres include tetrazoles, hydroxamic acids, and various sulfur-containing acid groups. researchgate.net Tetrazoles, for example, have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen-bonding interactions, but offer a different three-dimensional shape and metabolic profile. researchgate.net Hydroxamic acids are moderately acidic and are strong metal chelators. nih.gov
Scaffold hopping or isosteric replacement of the pyrazolo[1,5-a]pyrazine core itself is another important strategy. nih.gov This involves replacing the core with a different heterocyclic system that maintains a similar spatial arrangement of key pharmacophoric features. The pyrazolo[1,5-a]pyrimidine system is a very common and closely related scaffold that has been extensively investigated as a bioisostere for various biological targets. nih.govmdpi.com Other bicyclic N-heterocycles could also serve as potential isosteres. This approach aims to discover novel intellectual property, alter physical properties, or escape metabolic liabilities associated with the original scaffold. nih.gov
| Original Group | Bioisostere | Key Properties & Rationale |
| Carboxylic Acid (-COOH) | Tetrazole | Similar pKa and charge distribution; metabolically more stable. researchgate.net |
| Hydroxamic Acid (-CONHOH) | Moderately acidic (pKa ~8-9); strong metal chelator. nih.gov | |
| Sulfonic Acid (-SO3H) | Strongly acidic (pKa <2); different geometry. researchgate.net | |
| 3-Hydroxyisoxazole | Planar isostere with pKa ~4-5. nih.gov | |
| Pyrazolo[1,5-a]pyrazine Core | Pyrazolo[1,5-a]pyrimidine Core | Closely related isomer; extensively studied with known synthetic routes. nih.gov |
| Indole (B1671886), Benzimidazole, etc. | Other bicyclic heterocycles that can present substituents in a similar 3D orientation. |
Library Synthesis and High-Throughput Derivatization Methods
The creation of compound libraries based on the this compound scaffold is crucial for systematic biological screening and the development of structure-activity relationships (SAR). nih.gov The synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold, which is considered a "privileged scaffold for combinatorial library design," highlights the potential for similar applications with the pyrazolo[1,5-a]pyrazine core. mdpi.com
Methods amenable to high-throughput synthesis are essential for library generation. Multicomponent reactions are particularly well-suited for this purpose, as they allow for the rapid assembly of complex and diverse structures in a single step from a variety of building blocks. nih.govnih.gov Similarly, transition metal-catalyzed cross-coupling reactions can be performed in parallel formats (e.g., in 96-well plates) to quickly generate a large number of analogs by varying the coupling partners. nih.gov
To accelerate reaction times and improve efficiency, modern techniques such as microwave-assisted synthesis and ultrasound irradiation are often employed. nih.govresearchgate.net These methods can dramatically reduce reaction times from hours to minutes, facilitating the rapid generation of derivative libraries. ekb.egresearchgate.net The use of such technologies, combined with robust and versatile chemical reactions, enables the efficient exploration of the chemical space around the this compound core.
Structure Activity Relationship Sar Studies for 4 Chloropyrazolo 1,5 a Pyrazine 2 Carboxylic Acid Analogues in Molecular Interactions
SAR Principles in Ligand-Target Interaction Contexts
The fundamental principle of SAR is that the biological activity of a molecule is directly related to its three-dimensional structure. Alterations in the chemical structure, such as adding, removing, or modifying functional groups, can significantly impact its interaction with a biological target, thereby changing its efficacy and potency. For analogues of 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid, the core scaffold serves as a rigid anchor that positions key functional groups in the binding site of a target protein.
Key interactions typically governing the binding of these ligands include:
Hydrogen Bonding: The nitrogen atoms within the pyrazolo[1,5-a]pyrazine (B3255129) core can act as hydrogen bond acceptors, often forming critical interactions with the "hinge" region of protein kinases. mdpi.com
Hydrophobic Interactions: Aromatic rings and alkyl substituents on the scaffold can engage in hydrophobic interactions with nonpolar residues in the binding pocket. mdpi.com
Electrostatic Interactions: Polar groups, such as the carboxylic acid and chlorine atom, can participate in electrostatic or dipole-dipole interactions.
The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. researchgate.net SAR studies for this class of compounds aim to systematically map these interactions to guide the design of more effective molecules.
Positional Scanning and Substituent Variation Effects on Molecular Target Binding
Positional scanning is a systematic strategy in drug design where each position of a core scaffold is modified to probe its influence on biological activity. acs.orgnih.gov This approach is highly effective for multiparameter optimization by revealing how small structural changes impact properties like binding affinity, selectivity, and metabolic stability. acs.orgnih.gov For the pyrazolo[1,5-a]pyrazine/pyrimidine (B1678525) scaffold, SAR studies have elucidated the importance of substituents at various positions. nih.gov
Key Positional Effects:
Position 2: In many kinase inhibitors, this position is often substituted with an aryl group, such as a phenyl or pyridyl ring. For cyclooxygenase-2 (COX-2) inhibitors, a 4-methylsulfonylphenyl group at this position has been shown to be critical for potent and selective activity. nih.govacs.org
Position 3: The introduction of groups at this position can significantly modulate activity. For instance, in Tropomyosin Receptor Kinase (Trk) inhibitors, a carboxamide moiety at the third position enhances inhibitory activity. mdpi.com Similarly, for Cyclin-Dependent Kinase 9 (CDK9) inhibitors, modifications at this position are crucial for potency. nih.gov
Position 4: The chlorine atom in this compound is expected to influence the electronic properties of the ring system and can potentially engage in halogen bonding or other specific interactions within a target's binding site.
Positions 5 and 7: These positions on the pyrimidine ring are frequently modified to enhance binding affinity and selectivity. In CK2 kinase inhibitors, a 5-anilino group is a key feature, while substitutions at the C7 position with groups like oxetan-3-yl amino can improve physicochemical properties by lowering lipophilicity. nih.gov For COX-2 inhibitors, 6,7-disubstitution, particularly with methyl groups, provides the best activity. nih.govacs.org
The following interactive table summarizes the observed effects of substituent variations on the activity of pyrazolo[1,5-a]pyrimidine analogues against different molecular targets.
Conformational SAR Analysis for Ligand-Receptor Binding
Conformational analysis is a critical component of SAR, as the three-dimensional shape a ligand adopts upon binding to its receptor is a key determinant of affinity. The fused, planar nature of the pyrazolo[1,5-a]pyrazine scaffold imparts significant rigidity to the molecule. nih.gov This pre-organization reduces the entropic penalty upon binding, as the molecule does not need to "freeze" a flexible conformation, which can be energetically favorable.
However, the substituents attached to this rigid core possess rotational freedom. The orientation of these side chains can be crucial for establishing optimal interactions. For example, in a series of CK2 inhibitors, an X-ray co-crystal structure revealed that the N2 atom of the pyrazolo[1,5-a]pyrimidine core and the C7 NH group interact with the hinge region of the ATP-binding pocket. nih.gov The specific conformation of the C5 and C7 substituents is vital for engaging with other regions of the binding site, including interactions with specific water molecules that can mediate binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interaction Properties
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors—numerical values that quantify various physicochemical properties of a molecule—to predict the activity of new, unsynthesized compounds.
For pyrazolo[1,5-a]pyrimidine derivatives, QSAR studies have been employed to understand the structural requirements for inhibiting specific targets, such as Pim-1/2 kinases. researchgate.net In one such study, various descriptors were used to build a predictive model:
Topological and Structural Descriptors: These describe the connectivity and shape of the molecule.
Quantum Chemical Descriptors: These include properties like partial charges on atoms, which are crucial for electrostatic interactions. For example, the BCUTc-1l descriptor, a partial charge-weighted eigenvalue-based value, was found to be important in explaining the selectivity of these compounds for Pim-1 over Pim-2 kinases. researchgate.net
A typical QSAR model takes the form of a linear or non-linear equation:
Activity (e.g., pIC₅₀) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where c represents coefficients and D represents the values of the molecular descriptors. The quality of a QSAR model is assessed by its statistical robustness and its ability to accurately predict the activity of an external test set of compounds. Such models can guide the rational design of new analogues by prioritizing compounds with descriptor values that are predicted to lead to higher potency.
The following table provides an example of descriptors that could be used in a QSAR model for pyrazolo[1,5-a]pyrazine analogues.
Ligand Efficiency and Lipophilic Efficiency in Molecular Target Binding Optimization
In modern drug discovery, optimizing for high potency alone is insufficient. It is crucial to achieve this potency in an efficient manner, without excessively increasing molecular size or lipophilicity, which can lead to poor pharmacokinetic properties. Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are key metrics used to assess the quality of lead compounds.
Ligand Efficiency (LE): This metric normalizes binding affinity (expressed as binding energy, ΔG) by the size of the molecule, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). LE = -ΔG / HAC ≈ 1.4 * pIC₅₀ / HAC A higher LE value indicates that a compound achieves its potency with a more efficient use of its atoms. It is a measure of the average binding energy per atom.
Lipophilic Ligand Efficiency (LLE or LipE): This metric relates potency to lipophilicity (LogP or LogD). It measures how much binding affinity is gained for a given level of lipophilicity. LLE = pIC₅₀ - LogP An ideal LLE for an optimized drug candidate is often considered to be ≥ 5. A higher LLE suggests that the compound's potency is derived from specific, optimized interactions rather than non-specific hydrophobicity, which can lead to off-target effects.
During the optimization of a series of pyrazolo[1,5-a]pyrazine analogues, these metrics would be used to guide modifications. For example, if adding a substituent increases potency but drastically decreases LLE, it indicates the potency gain came at the cost of a disproportionate increase in lipophilicity, which may be undesirable. The goal is to make modifications that increase potency while maintaining or improving both LE and LLE.
The table below illustrates a hypothetical application of these metrics in optimizing a pyrazolo[1,5-a]pyrazine analogue.
In this example, Analogue B shows increased potency over the initial hit (A), but its LE and LLE have worsened, suggesting an inefficient, lipophilicity-driven modification. Analogue C, however, represents a more successful optimization, with improved potency and better LE and LLE values compared to Analogue B.
Molecular Interaction and Target Binding Investigations of 4 Chloropyrazolo 1,5 a Pyrazine 2 Carboxylic Acid
Identification of Potential Molecular Targets via Ligand-Based and Structure-Based Approaches
The initial step in characterizing the mechanism of action for a compound like 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid involves identifying its potential molecular targets. This is typically achieved through a combination of computational (in silico) and experimental methods, broadly categorized as ligand-based and structure-based approaches.
Ligand-based approaches compare the structural and electronic features of the compound of interest with those of known active molecules (ligands). These methods are predicated on the principle that structurally similar molecules are likely to have similar biological activities. Pharmacophore modeling, a common ligand-based technique, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.
Structure-based approaches , on the other hand, rely on the three-dimensional structure of a potential target protein. Molecular docking, a key technique in this category, predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method allows for the virtual screening of large compound libraries against a specific protein target to identify potential binders.
For this compound, research has suggested potential activity as an inhibitor of phosphoinositide-3 kinase (PI3K) and matrix metalloproteases (MMPs). smolecule.com These protein families are critical in cell signaling and tissue remodeling, respectively, and are often implicated in diseases such as cancer and inflammation. wikipedia.orgwikipedia.orgnih.govnih.gov The pyrazole (B372694) and pyrazine (B50134) scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a variety of protein targets, particularly kinases. nih.govnih.gov
Table 1: Potential Molecular Targets and Identification Approaches
| Potential Target Family | Rationale for Investigation | Primary Identification Approach |
|---|---|---|
| Phosphoinositide-3 Kinases (PI3Ks) | The pyrazolopyrimidine scaffold, structurally related to pyrazolopyrazine, is a known hinge-binder for kinases. smolecule.com | Ligand-Based (similarity to known kinase inhibitors), Structure-Based (docking into kinase ATP-binding sites) |
In Vitro Biochemical Assays for Receptor Binding and Enzyme Inhibition
Once potential targets are identified, their interaction with this compound must be validated and quantified using in vitro biochemical assays. These experiments are essential for confirming direct binding and measuring the potency of the compound.
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve incubating the compound with a preparation of the receptor and a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The ability of the test compound to displace the labeled ligand is measured, from which binding affinity constants such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be derived.
Enzyme inhibition assays are employed when the target protein is an enzyme. These assays measure the effect of the compound on the enzyme's catalytic activity. The substrate of the enzyme is incubated with the enzyme in the presence and absence of the inhibitor. The rate of product formation is monitored, often through spectrophotometric or fluorometric methods. From this data, key inhibitory parameters like the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined.
Table 2: Representative In Vitro Assay Data for Structurally Related Scaffolds
| Compound Scaffold | Target | Assay Type | Measured Potency (IC50) |
|---|---|---|---|
| Pyrazole-based derivative | EGFR Tyrosine Kinase | Enzyme Inhibition | 0.26 µM mdpi.com |
| Pyrazole-based derivative | HER-2 Tyrosine Kinase | Enzyme Inhibition | 0.20 µM mdpi.com |
| Substituted Pyrazine-2-carboxamide | Mycobacterium tuberculosis | Whole-cell inhibition | >20% inhibition nih.gov |
| Pyrazole carboxylic acid | Rat long chain L-2-hydroxy acid oxidase (Hao2) | Enzyme Inhibition | Potent and selective inhibition reported nih.gov |
Note: This table presents data for structurally related compounds to illustrate typical assay results and does not represent data for this compound.
Advanced Spectroscopic Methods for Ligand-Target Interaction Studies
To gain a more in-depth understanding of the binding mechanism, a suite of advanced spectroscopic techniques can be employed. These methods provide detailed information on the kinetics, thermodynamics, and structural basis of the ligand-target interaction.
Fluorescence spectroscopy is a sensitive technique used to study changes in the local environment of a fluorophore. Many proteins contain intrinsic fluorophores, such as tryptophan residues. Ligand binding can alter the local environment of these residues, leading to a change in their fluorescence intensity or emission wavelength (a spectral shift). By titrating the protein with the ligand and monitoring these changes, one can determine binding constants (Kd). If the ligand itself is fluorescent, similar experiments can be performed by monitoring its fluorescence properties upon binding to the protein.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. In an SPR experiment, one of the interacting partners (e.g., the target protein) is immobilized on a sensor chip surface. The other partner (the ligand) is then flowed over the surface. Binding is detected as a change in the refractive index at the surface, which is proportional to the mass of the bound ligand. SPR provides a wealth of information, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka), offering a complete kinetic and affinity profile of the interaction.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for obtaining atomic-level structural information about ligand-target complexes in solution. Techniques such as chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and Water-LOGSY can identify the binding interface and even map the specific atoms of the ligand that are in close contact with the protein. For instance, in CSP experiments, the chemical shifts of the protein's backbone amides are monitored upon titration with the ligand. Significant changes in chemical shifts for specific residues indicate their involvement in the binding event.
Mass spectrometry, particularly when coupled with soft ionization techniques like electrospray ionization (ESI), can be used to study intact, non-covalent protein-ligand complexes. Native MS allows for the determination of the stoichiometry of the complex and can be used to measure binding affinities. Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide information about conformational changes in the protein upon ligand binding by measuring the rate of deuterium (B1214612) uptake in different regions of the protein.
Crystallographic Analysis of this compound-Target Complexes
Direct crystallographic analysis of this compound bound to a protein target has not been reported in publicly accessible databases. However, the examination of co-crystal structures of analogous compounds, such as those from the pyrazolo[1,5-a]pyrimidine (B1248293) class, offers valuable insights into the probable binding interactions.
A notable example involves pyrazolo[1,5-a]pyrimidine derivatives targeting protein kinase CK2. researchgate.net X-ray crystallography of these complexes reveals that the pyrazolo[1,5-a]pyrimidine core occupies the ATP-binding site. The binding is typically characterized by two hydrogen bonds between the pyrazole and pyrimidine (B1678525) rings and the hinge region of the kinase. researchgate.net This "hinge-binding" is a common feature for many kinase inhibitors and is crucial for their inhibitory activity.
Similarly, studies on pyrazolo[1,5-a]pyrimidine inhibitors of Tropomyosin Receptor Kinase (Trk) have shown that the N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold forms a critical hydrogen bond with the backbone amide of a methionine residue (Met592) in the hinge region. mdpi.com This interaction anchors the inhibitor in the active site, allowing other parts of the molecule to engage in further interactions that enhance potency and selectivity. mdpi.com
In the case of PI3Kδ inhibitors with a pyrazolo[1,5-a]pyrimidine core, crystallographic and modeling studies have highlighted the importance of a morpholine (B109124) substituent at the 7-position, which forms a hydrogen bond with Val-828 in the hinge region. mdpi.commdpi.com Furthermore, an indole (B1671886) group at the C(5) position can form an additional hydrogen bond with Asp-787, contributing to the inhibitor's selectivity for the δ isoform. semanticscholar.org
Based on these analogous structures, it can be inferred that this compound likely binds to the ATP pocket of target kinases. The pyrazolo[1,5-a]pyrazine (B3255129) core would be expected to form key hydrogen bonds with the hinge region, while the 4-chloro and 2-carboxylic acid substituents would occupy adjacent pockets, influencing the compound's potency and selectivity. The carboxylic acid group, in particular, could form additional hydrogen bonds or salt bridges with charged or polar residues in the active site.
| Compound Class | Target Protein | PDB Code | Key Interactions | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a] mdpi.comresearchgate.netnih.govtriazine | Casein Kinase II subunit alpha (CK2) | 2PVL | Hydrogen bonds with the hinge region; occupation of the adenine (B156593) binding site. | pdbj.org |
| Pyrazolo[1,5-a]pyrimidine | Tropomyosin Receptor Kinase A (TrkA) | - | Hydrogen bond between the N1 atom of the pyrazolo[1,5-a]pyrimidine and the backbone of Met592 in the hinge region. | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | Phosphoinositide 3-kinase δ (PI3Kδ) | - | Hydrogen bond between a morpholine substituent and Val-828 in the hinge region; potential hydrogen bond between a C(5)-indole group and Asp-787. | mdpi.comsemanticscholar.org |
| Macrocyclic pyrazolo[1,5-a]pyrimidine | Adaptor Associated Kinase 1 (AAK1) | 9QB5 | The aromatic pyrazolo[1,5-a]pyrimidine nitrogen interacts with the hinge region. | biorxiv.org |
Allosteric Modulation and Orthosteric Binding Mechanisms
The pyrazolo[1,5-a]pyrazine scaffold and its close relatives have been shown to exhibit both orthosteric and allosteric mechanisms of inhibition, primarily in the context of protein kinases. rsc.orgnih.gov
Orthosteric Binding:
The majority of pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine-based kinase inhibitors function through an orthosteric mechanism. rsc.org This involves direct competition with the endogenous ligand, ATP, for binding to the kinase's active site. As discussed in the crystallographic analysis section, these compounds typically form hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP. The substituents on the pyrazolo[1,5-a]pyrazine core then extend into other regions of the ATP binding pocket, such as the hydrophobic pocket and the ribose-binding pocket, to achieve higher affinity and selectivity. mdpi.commdpi.commdpi.com The potency of these inhibitors is directly related to how well they occupy the ATP-binding site and how strongly they interact with the surrounding amino acid residues.
Allosteric Modulation:
While less common, allosteric inhibition by compounds with a pyrazolo[1,5-a]pyrazine-related core has also been reported. rsc.orgnih.gov Allosteric inhibitors bind to a site on the target protein that is distinct from the active site. This binding event induces a conformational change in the protein that alters the shape of the active site, thereby preventing the natural substrate from binding or reducing the enzyme's catalytic efficiency.
For instance, certain pyrazolo[1,5-a]pyrazin-4-ones have been developed as positive allosteric modulators of GluN2A-selective NMDA receptors. nih.gov Although this is not a kinase target, it demonstrates the versatility of the scaffold in interacting with allosteric sites. In the context of kinases, allosteric inhibitors can offer advantages over orthosteric inhibitors, such as higher selectivity, as allosteric sites are generally less conserved than the highly conserved ATP-binding pocket. rsc.org
The potential for this compound to act as either an orthosteric or allosteric inhibitor would depend on the specific target kinase and the topography of its binding sites. Given the prevalence of orthosteric inhibition among this class of compounds, it is most likely to function as an ATP-competitive inhibitor. However, the possibility of allosteric modulation cannot be entirely ruled out and would require specific experimental investigation.
| Binding Mechanism | Description | Examples from Related Scaffolds | Reference |
|---|---|---|---|
| Orthosteric (ATP-Competitive) | The inhibitor binds directly to the ATP-binding site of the kinase, competing with ATP. Key interactions often involve hydrogen bonding with the hinge region. | Pyrazolo[1,5-a]pyrimidine inhibitors of CK2, Trk, and PI3Kδ. | rsc.orgresearchgate.netmdpi.commdpi.commdpi.com |
| Allosteric Modulation | The inhibitor binds to a site distinct from the active site, inducing a conformational change that alters the activity of the enzyme. | Pyrazolo[1,5-a]pyrazin-4-ones as positive allosteric modulators of GluN2A-selective NMDA receptors. | nih.gov |
Computational Chemistry Approaches for 4 Chloropyrazolo 1,5 a Pyrazine 2 Carboxylic Acid
Molecular Docking and Scoring Function Evaluation for Target Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. For 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid, this method can be employed to screen for potential biological targets and elucidate its binding mode. Although specific docking studies on this exact compound are not extensively detailed in public literature, its reported activity as a potential inhibitor of phosphoinositide-3 kinase (PI3K) and matrix metalloproteases suggests these as viable targets for in silico investigation. smolecule.com
The docking process involves placing the 3D conformation of this compound into the active site of a target protein. The stability of the resulting complex is then evaluated using a scoring function, which calculates a score representing the binding affinity. Different scoring functions and algorithms, such as the MolDock SE algorithm, are used to assess the most likely binding poses. researchgate.net For similar heterocyclic compounds like pyrazine-2-carboxylic acid derivatives, docking studies have been performed against targets such as the Mycobacterium tuberculosis InhA protein. researchgate.netresearchgate.net In such studies, a lower rerank score often indicates a more favorable binding interaction, which may correlate with higher biological activity. researchgate.netresearchgate.net
The evaluation of these docked poses reveals key molecular interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the protein's active site. researchgate.net For instance, in studies of pyrazolo[1,5-a] researchgate.netresearchgate.netnih.govtriazine derivatives targeting Cyclin-Dependent Kinase 2 (CDK2), molecular docking successfully revealed the binding mode of the compounds within the enzyme's active site. nih.gov This information is critical for understanding the mechanism of action and for the rational design of more potent analogs of this compound.
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations are used to analyze the physical motions of atoms and molecules in a complex, providing insights into the stability and dynamic behavior of a ligand-receptor system over time. Following molecular docking, an MD simulation would be a logical next step to validate the predicted binding pose of this compound with a potential target and to assess the stability of the complex.
In a typical MD simulation setup, the docked complex is placed in a simulated physiological environment, including a solvent box (e.g., water) and ions to neutralize the system. The simulation then calculates the trajectory of the atoms over a set period, often in the range of nanoseconds. nih.gov For example, MD simulations of novel pyrazole-carboxamides with human carbonic anhydrase isoenzymes were run for 50 ns to confirm the stability of the docking results. nih.gov Similarly, simulations of oxazinethione derivatives were carried out for 100 ns. mdpi.com
Analysis of the MD trajectory for a complex involving this compound would involve calculating metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. Other analyses, such as root-mean-square fluctuation (RMSF), can identify which parts of the protein and ligand are more flexible. These simulations provide a more realistic and dynamic picture of the molecular interactions compared to the static view offered by docking alone.
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to study the electronic properties of a molecule, offering deep insights into its structure and chemical reactivity. For this compound, DFT calculations can be used to determine its most stable 3D geometry and to analyze its electronic characteristics.
DFT studies on similar molecules, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have been performed using functionals like B3LYP with the 6-31G(d) basis set to optimize the molecular structure and calculate vibrational frequencies. nih.gov Such an analysis for this compound would provide precise bond lengths and angles.
Furthermore, QM calculations can determine the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A molecular electrostatic potential (MEP) map can also be generated, which illustrates the charge distribution across the molecule and identifies regions prone to electrophilic or nucleophilic attack, thereby guiding predictions about its interaction with biological targets. nih.gov
Cheminformatics and Virtual Screening for Novel Ligands and Targets
Cheminformatics and virtual screening are essential computational strategies for leveraging the chemical structure of a known active compound, like this compound, to discover new bioactive molecules or potential new targets.
Virtual screening can be performed in two main ways: ligand-based and structure-based. In ligand-based screening, the structure of this compound would be used as a query to search large chemical databases (such as ZINC) for compounds with similar structural features, based on 2D fingerprints or 3D shape similarity. nih.gov
Alternatively, in structure-based virtual screening, a library of compounds is docked into the active site of a known or hypothesized target of this compound. This approach has been successfully used to identify novel PI3Kα inhibitors based on a pyrazolo[1,5-a]quinoxaline scaffold. nih.gov Similarly, pharmacophore-based virtual screening has been used to identify novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as inhibitors of the InhA enzyme. nih.gov These campaigns can efficiently screen millions of compounds to identify a smaller, more manageable set of "hits" for further experimental testing.
Prediction of Physicochemical Descriptors Relevant to Molecular Interactions (e.g., pKa, LogP)
The physicochemical properties of a compound, such as its acidity (pKa) and lipophilicity (LogP), are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Computational methods can reliably predict these descriptors for this compound, providing valuable information for its development as a potential therapeutic agent.
The pKa value indicates the strength of an acid in solution. For this compound, the carboxylic acid group is the primary acidic center. The pKa value influences the ionization state of the molecule at a given pH, which in turn affects its solubility, ability to cross biological membranes, and interactions with its target protein.
Below is a table of computationally predicted physicochemical properties for this compound.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C8H4ClN3O2 | Defines the elemental composition of the molecule. |
| Molecular Weight | 210.6 g/mol | Relevant for drug-likeness (e.g., Lipinski's Rule of Five). |
| LogP (Lipophilicity) | 1.5 - 2.0 (Estimated) | Influences solubility, permeability, and metabolic stability. |
| pKa (Acidic) | 3.0 - 4.0 (Estimated for carboxylic acid) | Determines the ionization state at physiological pH. |
| Hydrogen Bond Donors | 1 | Potential for forming hydrogen bonds with a receptor. |
| Hydrogen Bond Acceptors | 4 | Potential for forming hydrogen bonds with a receptor. |
Advanced Methodologies in the Study of this compound
The investigation of complex heterocyclic molecules like this compound has been significantly advanced by the integration of sophisticated research methodologies. These techniques provide deeper insights into the compound's behavior, potential applications, and pathways for optimization. This article explores the application of advanced spectroscopic techniques, computational approaches, high-throughput screening, and microfluidic systems in the research of this specific pyrazolo[1,5-a]pyrazine (B3255129) derivative.
Conclusion and Future Directions in Research on 4 Chloropyrazolo 1,5 a Pyrazine 2 Carboxylic Acid
Synthesis of Current Academic Knowledge on the Compound
Direct academic literature on 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid is limited. However, substantial research on closely related analogues provides a strong foundation for its scientific context. The pyrazolo[1,5-a]pyrazine (B3255129) core is recognized as a "privileged scaffold" in drug discovery.
Key knowledge stems from studies on derivatives where the core structure is modified. A notable example is the development of a series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, which were synthesized and evaluated as novel inhibitors of HIV-1 integrase. Structure-activity relationship (SAR) studies in this series revealed that a coplanar arrangement of the molecule's metal-binding heteroatoms was crucial for optimal binding to the integrase active site. Through strategic modifications to enhance potency and adjust lipophilicity, researchers identified compound 17b (a specific carboxamide derivative), which demonstrated significant activity, inhibiting HIV-1 replication in cell culture with an IC95 value of 63 nM. This finding firmly establishes the pyrazolo[1,5-a]pyrazine scaffold as a viable starting point for developing potent enzyme inhibitors.
Unanswered Questions and Research Gaps
The primary research gap is the lack of specific investigation into this compound itself. Its synthetic accessibility, chemical reactivity, and, most importantly, its biological activity profile remain largely undocumented in peer-reviewed literature.
Key unanswered questions include:
Biological Target Profile: While derivatives show activity against HIV-1 integrase, the primary biological targets for this specific chlorinated carboxylic acid are unknown.
Structure-Activity Relationship (SAR): A comprehensive SAR study originating from this compound has not been performed. The effects of modifying the C-2 carboxylic acid to various amides or esters, or substituting the C-4 chloro group with other functionalities, have not been systematically explored.
Kinase Inhibition Potential: The structurally similar pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is extensively studied for kinase inhibition. Whether the pyrazolo[1,5-a]pyrazine core shares this propensity is a significant and unexplored area.
Prospective Avenues for Synthetic Innovation
Future synthetic work on this compound is poised for significant advancement through several innovative approaches.
Functionalization of the Core Scaffold:
C-2 Carboxylic Acid Derivatization: The carboxylic acid group is a versatile chemical handle for creating extensive libraries of derivatives, such as amides and esters. This would be a primary strategy for exploring SAR and modulating the compound's physicochemical properties.
C-4 Chloro Group Substitution: The chlorine atom at the 4-position is an activated site for nucleophilic aromatic substitution. Research has already shown that related 4-chloropyrazolo[1,5-a]pyrazines can react with nucleophiles like tert-butyl cyanoacetate (B8463686) to form new carbon-carbon bonds. This opens a prospective pathway for introducing a wide variety of substituents (amines, thiols, alkoxy groups) to build structural diversity.
Advanced Synthetic Methodologies: Drawing inspiration from the broader field of heterocyclic chemistry, innovative methods could be applied. Multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step, have been successfully used for pyrazolo[1,5-a]pyrimidine synthesis and could be adapted for the pyrazine (B50134) core. Furthermore, adopting green chemistry principles could lead to more efficient and environmentally benign synthetic routes.
Emerging Concepts in Target Identification and Validation for Pyrazolopyrazine Derivatives
Identifying the molecular targets of this compound and its derivatives is a critical next step. The research strategy can be guided by knowledge from analogous heterocyclic systems.
Kinase Profiling: The pyrazolo[1,5-a]pyrimidine scaffold is a well-established framework for potent inhibitors of a wide array of protein kinases, including Casein Kinase 2 (CK2), Cyclin-Dependent Kinases (CDKs), and Tropomyosin Receptor Kinases (Trks). A logical and high-priority avenue is to perform broad panel screening of pyrazolo[1,5-a]pyrazine derivatives against a diverse set of human kinases to identify potential targets.
Beyond Kinase Inhibition: The proven efficacy of tetrahydropyrazolo[1,5-a]pyrazine derivatives against HIV-1 integrase highlights that the scaffold's biological activity is not confined to kinases. This precedent encourages screening against other enzyme families and receptor types. For instance, pyrazolo[1,5-a]pyrimidines have been identified as antagonists of the aryl hydrocarbon receptor (AHR), suggesting another potential target class for pyrazolo[1,5-a]pyrazines.
The following table summarizes established and potential targets for pyrazolo-fused heterocycles based on existing literature.
| Scaffold Family | Validated / Investigated Targets | Reference |
| Pyrazolo[1,5-a]pyrazine | HIV-1 Integrase | |
| Pyrazolo[1,5-a]pyrimidine | Protein Kinases (CDK2, TRKA, CK2, p38, etc.) | |
| Pyrazolo[1,5-a]pyrimidine | Aryl Hydrocarbon Receptor (AHR) |
Potential for Advanced Computational and Experimental Integration
The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research on this compound family.
In Silico Screening and Docking: Molecular docking has been effectively used to understand the binding modes of related compounds with their targets, such as CDK2 and HIV-1 integrase. Future efforts should employ virtual screening of libraries derived from the 4-chloropyrazolo[1,5-a]pyrazine (B1430154) scaffold against structural models of high-value targets (e.g., various kinase ATP-binding sites) to prioritize compounds for synthesis.
Quantum Chemistry Calculations: Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure and reactivity of the scaffold. These calculations can help rationalize observed SAR, predict sites of metabolic vulnerability, and understand the photophysical properties of these molecules, which has been explored for pyrazolo[1,5-a]pyrimidine-based fluorophores. This integrated approach, combining predictive computational studies with empirical synthetic chemistry and biological testing, will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via solvent thermolysis of precursor pyrazolo[1,5-a]pyrazine derivatives, followed by functionalization steps such as chlorination. For example, 4-chloropyrazolo[1,5-a]pyrazine (2a) is prepared by thermolysis of the corresponding nitro derivative in chloroform or dichloromethane under reflux . Optimization involves monitoring reaction time (typically 2–4 hours) and temperature (60–80°C) to maximize yield while minimizing side reactions. Post-synthetic modifications (e.g., esterification, bromination) require anhydrous conditions and catalysts like NaH or CuBr₂ .
Q. How can spectroscopic techniques (NMR, HRMS) be utilized to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ = 8.23–10.84 ppm) and carboxylic acid protons (broad singlet near δ = 10.84 ppm). The chloro substituent deshields adjacent carbons, observed as downfield shifts in 13C NMR (e.g., C-4 at δ ≈ 162.8 ppm) .
- HRMS : Use electrospray ionization (ESI) to detect the molecular ion peak ([M+H]+). For example, a derivative with molecular formula C₉H₆BrN₃O₃ showed [M+H]+ at m/z 283.9665 (calcd. 283.9671), confirming purity .
Advanced Research Questions
Q. What is the reactivity of the chloro group in this compound under nucleophilic substitution conditions?
- Methodological Answer : The chloro group at position 4 undergoes nucleophilic substitution with amines, alkoxides, or thiols. For instance, reaction with piperazine derivatives in the presence of a base (e.g., triethylamine) replaces chlorine with a nucleophile. Kinetic studies suggest that electron-withdrawing groups (e.g., carboxylic acid) enhance electrophilicity at C-4, accelerating substitution rates. Solvent polarity (e.g., DMF vs. THF) also impacts reaction efficiency .
Q. How can position 7 of the pyrazolo[1,5-a]pyrazine core be functionalized to expand derivative libraries?
- Methodological Answer : Position 7 can be modified via Pd-catalyzed cross-coupling or direct arylation . For example, palladium catalysts (e.g., Pd(OAc)₂) enable C–H activation at position 7, allowing coupling with aryl bromides. Alternatively, Mannich reactions introduce aminoalkyl groups using formaldehyde and secondary amines. Reaction optimization requires inert atmospheres (N₂/Ar) and controlled temperatures (70–100°C) .
Q. What computational methods are effective for predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity with biological targets like kinases or GPCRs.
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with protein active sites. For pyrazolo[1,5-a]pyrazines, the carboxylic acid group often forms hydrogen bonds with catalytic residues .
Data Contradictions and Resolution
- Synthetic Routes : emphasizes solvent thermolysis, while suggests cyclocondensation for analogous pyrazole-carboxylic acids. Resolution lies in substrate-specific optimization: thermolysis is preferred for halogenated derivatives, while cyclocondensation suits nitro- or amino-substituted precursors .
- Reactivity : Chloro vs. bromo derivatives show differing substitution rates. Bromine’s higher leaving-group ability accelerates reactions but may reduce selectivity. Use kinetic studies (e.g., Hammett plots) to tailor conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
